N-(tert-butyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a triazolopyrimidine core, which is a type of heterocyclic compound. This core is substituted with a thioacetamide group and a tert-butyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolopyrimidine ring and the various substituents would contribute to its three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the thioacetamide group might be susceptible to hydrolysis, and the triazolopyrimidine ring might participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Heterocyclic Compound Synthesis
One of the primary applications is in the synthesis of innovative heterocycles, which are crucial in the development of new pharmaceuticals and agrochemicals. Researchers have utilized similar structures as versatile precursors for the synthesis of various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and triazolopyrimidine derivatives. These compounds have been identified and characterized through multiple spectroscopic methods and have shown potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Potential Antiasthma Agents
Another significant application area is in the development of potential antiasthma agents. Compounds structurally related to the triazolopyrimidines have been synthesized and evaluated for their activity as mediator release inhibitors, a crucial aspect of asthma treatment. The systematic synthesis approach and structure-activity relationship (SAR) studies have identified compounds with promising activity, indicating the potential of these structures in designing new therapeutic agents for asthma (Medwid et al., 1990).
Amplifiers of Phleomycin
The compound's analogues have also been investigated for their role as amplifiers of phleomycin against E. coli, showing that some derivatives exhibit high activity, non-toxicity, and resistance to metabolism. This application is particularly relevant in the field of antibiotics, where the amplification of existing drugs' efficacy can contribute to overcoming antibiotic resistance (Brown et al., 1978).
Facile Synthesis of Pyrimidin-4-one Derivatives
Additionally, this compound has been a part of studies focusing on the facile synthesis of pyrimidin-4-one derivatives. These studies involve the synthesis of derivatives from related compounds, which are crucial in medicinal chemistry for their potential biological activities. The synthesis methods described provide insights into the chemical reactivity and functionalization of the pyrimidin-4-one core, contributing to the development of new drugs with enhanced efficacy (Kanno et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-tert-butyl-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2S/c1-5-6-9-7-10(20)15-12-17-18-13(19(9)12)22-8-11(21)16-14(2,3)4/h7H,5-6,8H2,1-4H3,(H,16,21)(H,15,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYLJMMQUUQYPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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